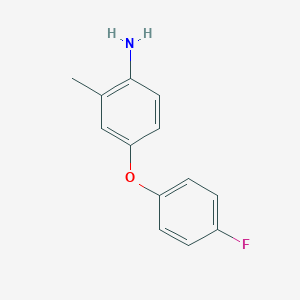
4-(4-Fluorophenoxy)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenoxy)-2-methylaniline is an organic compound with the molecular formula C13H12FNO It consists of a fluorophenoxy group attached to a methylaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
4-(4-Fluorophenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Fluorophenoxy)-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(4-Fluorophenoxy)-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the specific biological system being studied .
類似化合物との比較
Similar Compounds
4-(4-Chlorophenoxy)-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenoxy)-2-methylaniline: Similar structure but with a bromine atom instead of fluorine.
4-(4-Iodophenoxy)-2-methylaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(4-Fluorophenoxy)-2-methylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various applications, particularly in medicinal chemistry where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic profiles of drugs .
特性
IUPAC Name |
4-(4-fluorophenoxy)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQHJPZLVXVKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

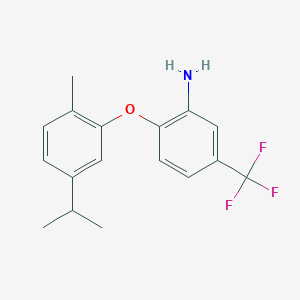
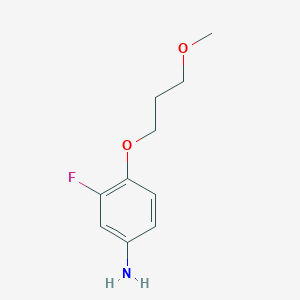
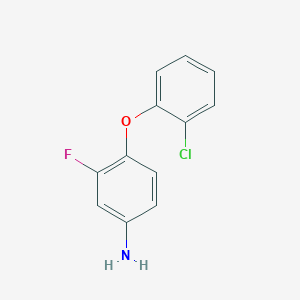


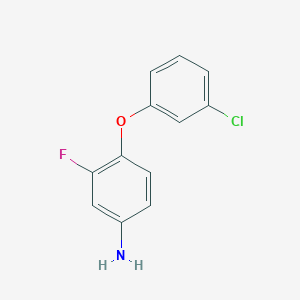
![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

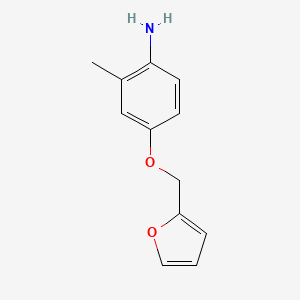
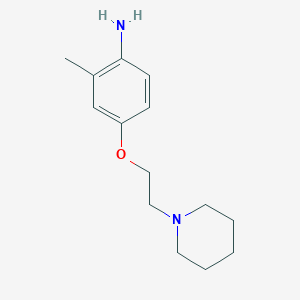

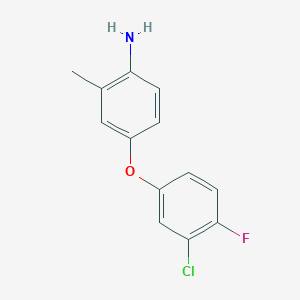
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)
